N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)picolinamide
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Description
Scientific Research Applications
Synthesis and Antiallergic Activity
A study highlighted the synthesis and evaluation of 11-substituted 6,11-dihydrodibenz[b,e]oxepin-2-carboxylic acid derivatives, demonstrating potent antiallergic properties. These compounds were found effective in inhibiting passive cutaneous anaphylaxis and bronchoconstriction in animal models, indicating potential for treating allergic conditions (Ohshima et al., 1992).
Antimicrobial and Anti-inflammatory Agents
Further research into benzodiazepine derivatives, including the synthesis of novel molecules derived from visnaginone and khellinone, revealed significant anti-inflammatory and analgesic properties. These compounds demonstrated inhibitory activity against cyclooxygenase enzymes, suggesting potential applications in developing new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).
Cytotoxic Activity
The design and synthesis of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives bearing cationic side chains have been explored for their cytotoxic activity. These studies provide insights into the potential application of such compounds in cancer research, especially concerning their growth inhibitory effects on tumor cells (Bu et al., 2001).
Synthesis and Pharmacological Activity
Research into the zwitter-ionization of drugs led to the synthesis of compounds with dibenz[b,e]oxepin structures, showing significant H1-antihistaminic activity while minimizing other pharmacological effects. This work highlights the therapeutic potential of structurally related compounds in allergy treatment (Muramatsu et al., 1993).
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-13-6-8-19-17(11-13)24(2)21(26)15-12-14(7-9-18(15)27-19)23-20(25)16-5-3-4-10-22-16/h3-12H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVBLHAYIKEDTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=CC=N4)C(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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